molecular formula C16H24BFN2O4 B7957300 N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957300
M. Wt: 338.2 g/mol
InChI Key: OYBCGULFVPNWIO-UHFFFAOYSA-N
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Description

N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a butyl group, a fluorine atom, a nitro group, and a dioxaborolane ring attached to an aniline core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the dioxaborolane ring via a reaction with pinacol and boronic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can lead to various substituted aniline derivatives .

Scientific Research Applications

N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the butyl group, fluorine atom, and nitro group, along with the dioxaborolane ring, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-butyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-6-7-8-19-13-10-12(18)11(9-14(13)20(21)22)17-23-15(2,3)16(4,5)24-17/h9-10,19H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBCGULFVPNWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NCCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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